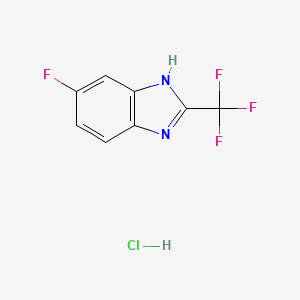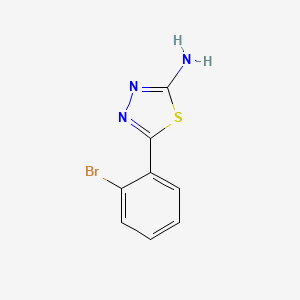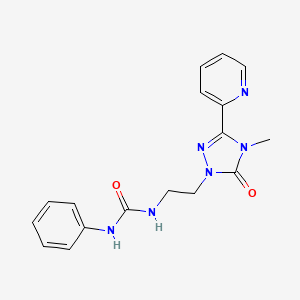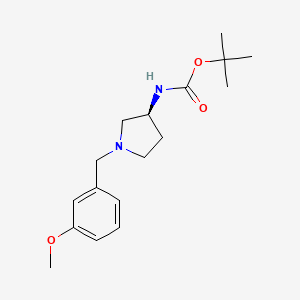![molecular formula C15H18ClNO2 B2470470 [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411240-46-3](/img/structure/B2470470.png)
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It was first synthesized in the 1990s as a potential therapeutic agent for pain management and other medical conditions. However, its high potency and potential for abuse led to its classification as a Schedule I controlled substance in the United States and many other countries.
Mécanisme D'action
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When these receptors are activated, they modulate various physiological processes in the body, including pain perception, inflammation, appetite regulation, and mood. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone binds to these receptors with high affinity and activates them, leading to a range of effects depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects:
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, many of which are mediated through the endocannabinoid system. It has been shown to reduce pain perception in animal models of acute and chronic pain, and to have anti-inflammatory effects in models of inflammation. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has also been shown to affect appetite regulation, with some studies suggesting that it may increase food intake and body weight. Additionally, [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to affect mood and behavior in animal models, with some studies suggesting that it may have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with greater precision and control than with natural cannabinoids such as THC. However, a major limitation of using [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone is its potential for abuse and toxicity. Due to its high potency and potential for addiction, it must be handled with care and used in accordance with strict safety protocols.
Orientations Futures
There are many potential future directions for research involving [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents that target the endocannabinoid system for the treatment of pain, inflammation, and other medical conditions. Additionally, there is ongoing research into the mechanisms underlying the effects of cannabinoids on the brain and behavior, with the goal of developing new treatments for psychiatric disorders such as anxiety and depression. Finally, there is interest in developing new synthetic cannabinoids that have improved safety profiles and reduced potential for abuse.
Méthodes De Synthèse
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone can be synthesized by a multistep process involving the reaction of various chemical intermediates. One common method involves the reaction of 4-chlorobenzyl cyanide with piperidine in the presence of a base to form 4-(4-chlorophenyl)-1-piperidinylacetonitrile. This intermediate is then converted to the oxirane derivative using epichlorohydrin and a Lewis acid catalyst. Finally, the oxirane derivative is hydrolyzed to yield [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone.
Applications De Recherche Scientifique
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have high affinity for CB1 and CB2 receptors, and to activate these receptors with greater potency than natural cannabinoids such as THC. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been used to study the effects of cannabinoid receptor activation on pain perception, inflammation, appetite regulation, and other physiological processes.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-13-3-1-11(2-4-13)9-12-5-7-17(8-6-12)15(18)14-10-19-14/h1-4,12,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPGYXQXCUSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methyl]-1-(oxirane-2-carbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)


![3-Methyl-8-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2470394.png)
![Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470395.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2470396.png)



![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)

![2-[[2-(4-Formyl-3-phenylpyrazol-1-yl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B2470408.png)